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Compound of Interest

Compound Name:
1-Difluoromethyl-1H-pyrazole-3-

carboxylic acid

Cat. No.: B1306379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the available physicochemical properties of 1-
Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No: 925179-02-8). Due to the limited

availability of direct experimental data for this specific compound in publicly accessible

literature, this document also furnishes detailed, standardized experimental protocols based on

OECD Guidelines for the determination of key physicochemical parameters. These

methodologies represent the industry-standard approach for generating reliable data for

regulatory and research purposes. A logical workflow for the physicochemical characterization

of a novel compound is also presented.

Compound Identification and Core Properties
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound

featuring a pyrazole ring, a difluoromethyl group, and a carboxylic acid moiety. Its structural

features make it a potential building block in medicinal chemistry and agrochemical research.

Table 1: Summary of Physicochemical Data for 1-Difluoromethyl-1H-pyrazole-3-carboxylic
Acid
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Property Data Source

CAS Number 925179-02-8 [1][2]

Molecular Formula C₅H₄F₂N₂O₂ [1]

Molecular Weight 162.1 g/mol [1]

Chemical Structure -

Physical Form Solid [3]

Boiling Point 273.7 ± 40.0 °C (Predicted) [3]

Melting Point
Data not available in cited

sources
-

pKa
Data not available in cited

sources
-

LogP (o/w)
Data not available in cited

sources
-

Water Solubility
Data not available in cited

sources
-

Note: The boiling point is a predicted value. Experimental data for melting point, pKa, LogP,

and water solubility for this specific compound were not found in the reviewed literature. The

following sections detail the standard methods for determining these properties.

Standardized Experimental Protocols
The following protocols are generalized summaries of the OECD Guidelines for the Testing of

Chemicals, which are internationally recognized methods for determining physicochemical

properties.
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Melting Point / Melting Range Determination (OECD
Guideline 102)
This guideline describes several methods for determining the melting point, which is the

temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

The choice of method depends on the substance's properties.[4][5][6]

Commonly Used Methods:

Capillary Method: A small amount of the powdered substance is packed into a capillary tube

and heated in a liquid bath or a metal block with a controlled temperature ramp. The

temperature range from the initial melting of the substance to the point where it becomes

completely liquid is recorded.

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the

difference in the amount of heat required to increase the temperature of a sample and a

reference. The melting point is determined from the peak of the endothermic transition on the

DSC curve.

Kofler Hot Bar: A method using a heated bar with a calibrated temperature gradient to

determine the melting point.

General Protocol (Capillary Method):

Sample Preparation: The test substance is thoroughly dried and, if necessary, pulverized.

Capillary Loading: The sample is packed into a thin-walled capillary tube, sealed at one end,

to a height of 2-4 mm.

Heating: The capillary is placed in a heating apparatus. The temperature is raised at a

controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Observation: The sample is observed through a magnifying lens.

Data Recording: The temperature at which the first droplet of liquid appears and the

temperature at which the last solid particle disappears are recorded to define the melting

range.
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Water Solubility Determination (OECD Guideline 105)
This guideline details methods for determining the saturation mass concentration of a

substance in water at a given temperature. The two primary methods are the flask method and

the column elution method.[7][8][9]

General Protocol (Flask Method - for solubilities > 10⁻² g/L):

Equilibration: An excess amount of the test substance is added to a flask containing purified

water.

Agitation: The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient

period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to

determine the required equilibration time.

Phase Separation: The saturated solution is separated from the undissolved solid material,

typically by centrifugation or filtration. Care must be taken to avoid altering the temperature.

Concentration Analysis: The concentration of the substance in the clear aqueous phase is

determined using a validated analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or

mg/L) at the specified temperature.

Partition Coefficient (n-octanol/water) - LogP (OECD
Guideline 107)
The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's

lipophilicity. It is defined as the ratio of the equilibrium concentrations of a dissolved substance

in a two-phase system of n-octanol and water.[10][11][12] The "shake flask" method is suitable

for LogP values between -2 and 4.[10][12]

General Protocol (Shake Flask Method):

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol

prior to the experiment.
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Test Preparation: A measured amount of the test substance is dissolved in either n-octanol or

water. This solution is then added to a vessel containing the other solvent. The volume ratio

of the two phases is varied in different runs.

Equilibration: The vessel is securely sealed and shaken at a constant temperature (e.g., 20-

25 °C) until equilibrium is established.

Phase Separation: The two phases (n-octanol and water) are separated, typically by

centrifugation to ensure a clean separation.

Concentration Analysis: The concentration of the test substance in each phase is determined

using a suitable analytical technique.

Calculation: The partition coefficient (P_ow_) is calculated as the ratio of the concentration in

the n-octanol phase to the concentration in the aqueous phase. The result is typically

expressed as its base-10 logarithm (LogP).

Dissociation Constant in Water - pKa (OECD Guideline
112)
The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

carboxylic acid like the target compound, it describes the equilibrium between the protonated

(unionized) and deprotonated (ionized) forms.[13]

Commonly Used Methods:

Titration Method: A solution of the substance is titrated with a standard acid or base. The pH

is monitored throughout the titration, and the pKa is determined from the pH at the half-

equivalence point.

Spectrophotometric Method: This method is used for substances where the ionized and

unionized forms have different UV-Visible absorption spectra. The absorbance of solutions at

various known pH values is measured at a specific wavelength, and the pKa is calculated

from the change in absorbance.

General Protocol (Titration Method):
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Solution Preparation: A precise amount of the test substance is dissolved in purified water,

often with a co-solvent if solubility is low.

Titration: The solution is placed in a thermostatted vessel, and a standardized solution of a

strong base (e.g., NaOH) is added incrementally using a calibrated burette.

pH Measurement: The pH of the solution is measured after each addition of the titrant using

a calibrated pH meter.

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined

from the pH value at which half of the acid has been neutralized.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of

a new chemical entity.
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Phase 1: Initial Characterization

Phase 2: Core Property Determination

Phase 3: Data Integration & Application
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(1-Difluoromethyl-1H-pyrazole-3-carboxylic acid)
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(e.g., for Drug Formulation)

Click to download full resolution via product page

Caption: Workflow for Physicochemical Profiling.
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Conclusion
While specific experimental data for 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
remains scarce in the public domain, this guide establishes a framework for its characterization.

The provided molecular and basic physical information serves as a starting point for

researchers. The detailed summaries of standard OECD protocols offer a clear path for

laboratories to generate the necessary, high-quality data for critical parameters such as melting

point, water solubility, pKa, and LogP. This comprehensive approach ensures that the

compound can be rigorously evaluated for its potential applications in drug discovery and other

scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-
Difluoromethyl-1H-pyrazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1306379#1-difluoromethyl-1h-pyrazole-3-
carboxylic-acid-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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